Endostatin (84-114)-NH2 (JKC367) is a peptide derived from the C-terminal region of collagen XVIII, specifically designed to inhibit angiogenesis and tumor growth. This compound is recognized for its ability to suppress endothelial cell proliferation and migration, making it a significant focus in cancer research and therapeutic development. The molecular formula of Endostatin (84-114)-NH2 is C161H236N48O43, with a molecular weight of 3531.9 g/mol .
Endostatin (84-114)-NH2 is classified as an angiogenesis inhibitor. It plays a crucial role in regulating blood vessel formation, particularly in the context of tumor growth and metastasis. By targeting endothelial cells, this compound disrupts the processes that allow tumors to develop their own blood supply, which is essential for their growth and survival .
The synthesis of Endostatin (84-114)-NH2 typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to form the desired peptide chain while ensuring high purity and yield.
Endostatin (84-114)-NH2 consists of 31 amino acids, forming a specific sequence that contributes to its biological activity. The structure includes various functional groups that facilitate interactions with target proteins involved in angiogenesis.
Endostatin (84-114)-NH2 primarily interacts with receptors on endothelial cells, inhibiting their proliferation and migration. It does not undergo significant chemical transformations under physiological conditions but exerts its effects through receptor-mediated pathways.
Endostatin (84-114)-NH2 functions by binding to endothelial cell receptors, which leads to:
Research indicates that Endostatin can reduce tumor size significantly—by over 150-fold in certain models—without showing toxicity or inducing drug resistance in experimental animals .
Endostatin (84-114)-NH2 has several scientific uses:
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.:
CAS No.: